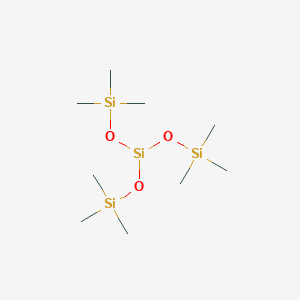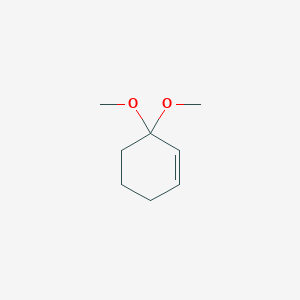
2-Cyclohexen-1-one dimethylketal
概要
説明
2-Cyclohexen-1-one dimethylketal: is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . It is a derivative of cyclohexenone, where the ketone group is protected by a dimethylketal group. This compound is primarily used in research settings, particularly in the fields of organic synthesis and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one dimethylketal typically involves the protection of the ketone group in 2-Cyclohexen-1-one. One common method is the reaction of 2-Cyclohexen-1-one with methanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dimethylketal . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale ketalization reactions. These reactions are typically conducted in continuous flow reactors to optimize yield and efficiency. The use of acid catalysts and methanol is common in these processes .
化学反応の分析
Types of Reactions
2-Cyclohexen-1-one dimethylketal undergoes various chemical reactions, including:
Hydrolysis: The dimethylketal group can be hydrolyzed back to the ketone under acidic or basic conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products
Hydrolysis: 2-Cyclohexen-1-one.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted cyclohexenone derivatives.
科学的研究の応用
2-Cyclohexen-1-one dimethylketal is used in various scientific research applications, including:
Organic Synthesis: As a protected form of 2-Cyclohexen-1-one, it is used in multi-step synthesis processes to prevent unwanted reactions at the ketone group.
Material Science: It is used in the development of new materials and polymers due to its reactive nature.
Drug Discovery: The compound is used in the synthesis of potential pharmaceutical agents.
Proteomics Research: It is employed in the study of protein interactions and modifications.
作用機序
The mechanism of action of 2-Cyclohexen-1-one dimethylketal primarily involves its ability to undergo hydrolysis to release 2-Cyclohexen-1-one. This release allows the ketone group to participate in various chemical reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclohexenone: A parent compound of 2-Cyclohexen-1-one dimethylketal, used widely in organic synthesis.
4,4-Dimethyl-2-cyclohexen-1-one: Another derivative of cyclohexenone with similar reactivity.
Uniqueness
This compound is unique due to its protected ketone group, which allows it to be used in reactions where the ketone group needs to be temporarily masked. This makes it particularly useful in multi-step synthesis processes where selective reactivity is required .
特性
IUPAC Name |
3,3-dimethoxycyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-9-8(10-2)6-4-3-5-7-8/h4,6H,3,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIPECWZMIWWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341520 | |
| Record name | 2-Cyclohexen-1-one dimethylketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1728-18-3 | |
| Record name | 2-Cyclohexen-1-one dimethylketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclohexen-1-one Dimethylketal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


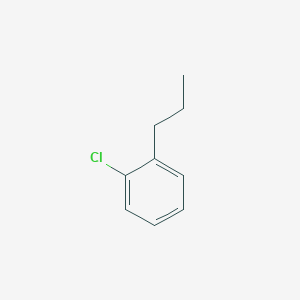
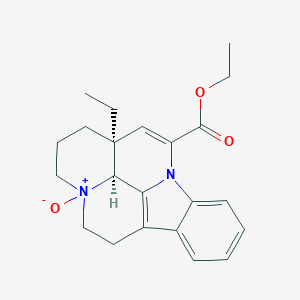
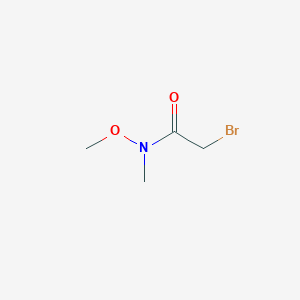
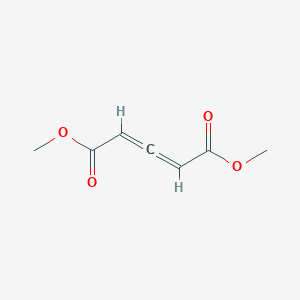
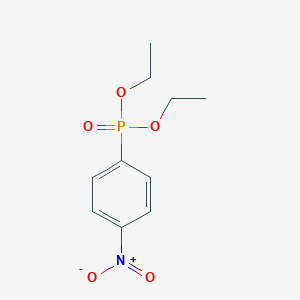
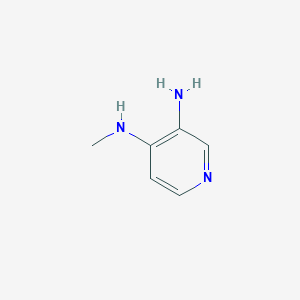
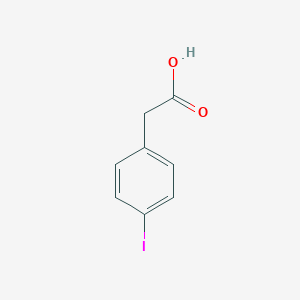
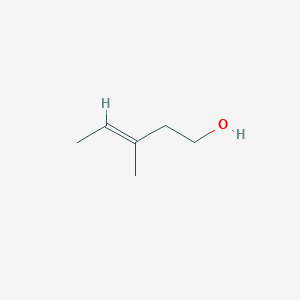

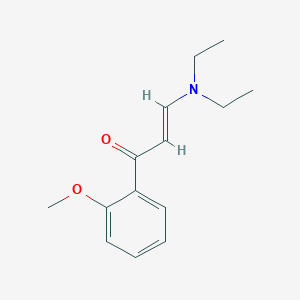
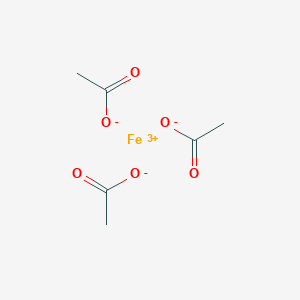
![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)

